Dimethyl (2,4,6-triisopropylphenyl)boronate
Description
Dimethyl (2,4,6-triisopropylphenyl)boronate (CAS: 145434-22-6) is a sterically hindered boronate ester characterized by a central boron atom bonded to two methoxy groups and a 2,4,6-triisopropylphenyl (Tip) substituent. This compound is widely used in organic synthesis due to its stability under ambient conditions and its role as a boron source in cross-coupling reactions, catalytic systems, and materials science .
Synthesis: The compound is synthesized via base-mediated boryl substitution of aryl halides with silylboranes, yielding up to 70–72% efficiency in transition-metal-free protocols . Alternative routes include the reaction of organotrifluoroborates with diols like pinacol, though this method is less common .
Properties
IUPAC Name |
dimethoxy-[2,4,6-tri(propan-2-yl)phenyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQWDHHDTSORLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448949 | |
| Record name | Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145434-22-6 | |
| Record name | Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where methanol attacks the boron center of the boronic acid. A Brønsted acid catalyst (e.g., sulfuric acid, HCl, or p-toluenesulfonic acid) protonates the hydroxyl group, facilitating water elimination. The general reaction is:
Key Parameters :
-
Catalyst Loading : 5–10 mol% sulfuric acid achieves optimal kinetics without side reactions.
-
Solvent : Methanol serves as both solvent and reagent, though toluene co-solvents improve water removal via azeotropic distillation.
-
Temperature : Reflux conditions (65–70°C) drive equilibrium toward ester formation.
-
Inert Atmosphere : Nitrogen or argon prevents boronate oxidation.
Industrial-Scale Production
Industrial protocols emphasize purity and efficiency:
-
Continuous Distillation : Reactive distillation columns remove water, shifting equilibrium.
-
Catalyst Recovery : Sulfuric acid is neutralized with aqueous NaHCO₃ and recycled.
-
Purification : Vacuum distillation (100–120°C at 0.1 mmHg) yields >99% purity.
Table 1: Acid-Catalyzed Esterification Optimization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (H₂SO₄) | 5–10 mol% | 78–85 | 98–99 |
| Reaction Time | 12–18 h | 82 | 97 |
| Solvent System | MeOH/Toluene (3:1) | 85 | 99 |
Transmetalation Using Grignard Reagents
Transmetalation routes exploit organometallic intermediates to transfer alkyl/aryl groups to boron. This method is advantageous for synthesizing boronate esters with sensitive functional groups.
Procedure and Reagents
Aryl Grignard reagents react with trimethyl borate to form the target boronate:
Critical Adjustments :
-
Solvent Selection : Cyclopentyl methyl ether (CPME) outperforms THF for bulky substrates, offering higher boiling points (106°C) and improved stability.
-
Stoichiometry : A 1:1 molar ratio of Grignard to borate minimizes di- and tri-substituted byproducts.
-
Temperature : Gradual warming from −78°C to room temperature prevents exothermic side reactions.
Case Study: Steric Effects on Yield
Using 2,4,6-triisopropylphenylmagnesium bromide and B(OMe)₃ in CPME:
Lithiation-Borylation Strategies
Lithiation-borylation sequences enable precise construction of boron-carbon bonds, ideal for asymmetric synthesis.
Methodology Overview
-
Lithiation : Aryl halides (e.g., 2,4,6-triisopropylphenyl bromide) react with n-BuLi at −78°C to form aryl lithium intermediates.
-
Borylation : Quenching with B(OMe)₃ yields the boronate ester.
Optimization Insights
-
Lithiation Efficiency : Substituent orientation affects lithiation rates; ortho-isopropyl groups slow reaction kinetics.
-
Quenching Protocol : Slow addition of B(OMe)₃ at −78°C minimizes protodeborylation.
Table 2: Lithiation-Borylation Performance
| Substrate | Temperature (°C) | Yield (%) |
|---|---|---|
| 2,4,6-Triisopropylphenyl bromide | −78 → 25 | 58 |
| 2,4,6-Trimethylphenyl bromide | −78 → 25 | 72 |
Comparative Analysis of Synthesis Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 85 | 99 | High | High |
| Transmetalation | 62 | 95 | Moderate | Moderate |
| Lithiation-Borylation | 58 | 90 | Low | Low |
Key Takeaways :
-
Industrial Preference : Acid-catalyzed esterification dominates due to cost and scalability.
-
Functional Group Tolerance : Transmetalation accommodates electron-deficient aryl groups.
-
Stereochemical Control : Lithiation-borylation permits enantioselective synthesis but requires stringent conditions.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,4,6-triisopropylphenyl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically uses palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is carried out in solvents like toluene or ethanol under mild conditions .
Major Products
The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Dimethyl (2,4,6-triisopropylphenyl)boronate is extensively applied in the synthesis of complex organic molecules. Its role as a boron reagent in cross-coupling reactions allows for the formation of biaryl compounds, which are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's sterically hindered structure enhances selectivity and reactivity during these reactions.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to develop biologically active molecules and drug candidates. Its application in synthesizing pharmaceutical intermediates enables the production of various active pharmaceutical ingredients (APIs). The ability to form stable carbon-boron bonds facilitates the design of compounds with improved biological activity.
Polymer Chemistry
This compound is also used in polymer chemistry for producing advanced materials. Its unique properties allow for the modification of polymer structures, enhancing their mechanical and thermal stability. This application is particularly relevant in developing high-performance materials for industrial use.
Catalysis
This compound serves as a catalyst in various chemical reactions beyond Suzuki-Miyaura coupling. Its ability to stabilize reactive intermediates makes it a suitable candidate for catalyzing reactions involving organosilicon compounds and other organometallics.
Sensors and Luminescent Devices
Recent research has explored the use of boron compounds like this compound in sensor technology and luminescent devices. The incorporation of boron into sensor materials can enhance sensitivity and specificity toward target analytes.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the efficiency of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized using palladium catalysts and potassium carbonate as a base. The resulting biaryl compounds exhibited significant biological activity, showcasing the compound's utility in drug development.
Case Study 2: Development of Advanced Polymers
Research focused on using this compound to modify polymer structures for enhanced thermal stability. The incorporation of this boronate into polymer matrices resulted in materials with improved mechanical properties and resistance to thermal degradation.
Case Study 3: Application in Sensor Technology
Recent advancements have explored incorporating this compound into sensor devices aimed at detecting environmental pollutants. The boron compound's unique properties contributed to increased sensitivity and selectivity in detecting target analytes compared to traditional sensor materials.
Mechanism of Action
The mechanism of action of Dimethyl (2,4,6-triisopropylphenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation step, where the boronate transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronate ester functional group .
Comparison with Similar Compounds
Comparison with Similar Compounds
The steric and electronic properties of dimethyl (2,4,6-triisopropylphenyl)boronate distinguish it from structurally related boronate esters. Below is a detailed comparison:
Dimethyl Mesitylboronate (MesB(OMe)₂)
- Structure : Mesityl (2,4,6-trimethylphenyl) substituent instead of Tip.
- Steric Bulk : Mesityl is less bulky than Tip, leading to lower thermal stability and higher reactivity in electrophilic substitutions .
- Reactivity : MesB(OMe)₂ undergoes faster hydrolysis and oxidation compared to Tip derivatives due to reduced steric protection .
- Applications : Less effective in stabilizing reactive intermediates in catalysis but more suitable for small-molecule coupling reactions .
Pinacol-Based Boronate Esters (e.g., 4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane)
- Structure : Pinacol (1,2-O₂C₂Me₄) replaces methoxy groups.
- Stability : Pinacol esters are more moisture-resistant but less reactive in Suzuki-Miyaura couplings due to slower transmetallation kinetics .
- Synthetic Utility : Preferred for storage and handling, whereas dimethyl boronate esters are more reactive in base-mediated boryl substitutions .
Triphenylboronate Esters (e.g., B(Ph)₃)
- Electronic Effects : Electron-deficient boron center in TipB(OMe)₂ enhances Lewis acidity compared to triphenylboronates, improving coordination to metals in catalytic systems .
- Steric Shielding : Tip substituents prevent decomposition in air-sensitive reactions, unlike unhindered triphenylboronates .
Data Tables and Research Findings
Table 1. Key Properties of Selected Boronate Esters
*Steric bulk approximated using Tolman cone angles.
Table 2. Performance in Catalytic Systems
Mechanistic and Stability Insights
- Steric Protection : The Tip group in this compound prevents unwanted side reactions, such as protodeboronation, by shielding the boron center .
- Lewis Acidity : Enhanced by the electron-withdrawing Tip group, enabling activation of aldehydes in asymmetric catalysis .
- Comparative Stability : TipB(OMe)₂ exhibits superior air stability compared to MesB(OMe)₂ and phenylboronic acids, as demonstrated in TADF emitter studies .
Biological Activity
Dimethyl (2,4,6-triisopropylphenyl)boronate is an organoboron compound with significant implications in organic synthesis and biological applications. Its unique structure, characterized by bulky isopropyl groups, contributes to its stability and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This article delves into the biological activity of this compound, exploring its applications in drug development, mechanisms of action, and relevant research findings.
This compound has the molecular formula and is recognized for its high stability and functional group tolerance. It is synthesized through the reaction of 2,4,6-triisopropylphenylboronic acid with methanol under inert conditions to prevent degradation . The compound serves as a versatile reagent in the synthesis of complex organic molecules.
The primary mechanism of action for this compound involves its role as a boron source in various reactions. In the Suzuki-Miyaura coupling reaction, it acts as a nucleophile that forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The reaction proceeds through several steps:
- Transmetalation : The boronate transfers its organic group to a palladium catalyst.
- Reductive Elimination : This step results in the formation of the desired biaryl product .
Drug Development
This compound is utilized in the synthesis of biologically active molecules and pharmaceutical intermediates. Its ability to facilitate the formation of complex structures makes it valuable in developing new drug candidates. For instance, compounds synthesized using this boronate have shown potential in targeting various biological pathways .
Case Studies
- Targeting Dopamine Receptors : Research indicates that derivatives of boron compounds can selectively bind to dopamine receptors over norepinephrine receptors. This selectivity showcases the potential for designing drugs aimed at neurological disorders .
- Enantioselective Reactions : A study demonstrated that modifying the substituents on boronates could lead to enantiodivergence in reactions catalyzed by chiral Brønsted acids. This finding highlights the compound's utility in asymmetric synthesis, crucial for producing enantiomerically pure pharmaceuticals .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Stability | Reactivity | Applications |
|---|---|---|---|
| This compound | High | Moderate | Drug synthesis |
| Phenylboronic acid | Moderate | High | Organic synthesis |
| 2,4,6-Trimethylphenylboronic acid | Low | High | Agrochemical production |
This compound stands out for its high stability and functional group tolerance compared to other boronic acids .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Conditions | Yield | Purification | Reference |
|---|---|---|---|---|
| Transition-metal-free | KOt-Bu, room temperature | 70.5% | Flash chromatography | |
| Lithiation-borylation | t-BuLi, –78°C | 22% | Al₂O₃ column |
Q. Table 2: Stability and Reactivity
| Condition | Observation | Mitigation Strategy | Reference |
|---|---|---|---|
| H₂O₂ exposure | Oxidation to phenol | Anhydrous storage | |
| Air exposure | Decomposition | Argon atmosphere |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
